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Compound of Interest

Compound Name:
1-(4-Ethoxy-2-

hydroxyphenyl)ethanone

Cat. No.: B1305585 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 4'-Ethoxy-2'-

hydroxyacetophenone (CAS No: 37470-42-1), a valuable intermediate in organic synthesis. As

direct spectral data for this specific compound is not readily available in public databases, this

guide leverages established principles of spectroscopy and data from structurally analogous

compounds to present a robust, predictive analysis. This approach, rooted in decades of field

experience, allows researchers to confidently identify and characterize this molecule.

The structural framework for our analysis is built upon well-characterized, related molecules,

primarily 2'-hydroxyacetophenone and 4'-ethoxyacetophenone. The interplay of the ortho-

hydroxyl and para-ethoxy substituents creates a unique electronic environment, which is

reflected in the spectral data. This guide will dissect these influences to provide a

comprehensive interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data.

Compound Profile:

IUPAC Name: 1-(2-hydroxy-4-ethoxyphenyl)ethanone

Molecular Formula: C₁₀H₁₂O₃

Molecular Weight: 180.20 g/mol

Structure:
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Section 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an

organic molecule. For 4'-Ethoxy-2'-hydroxyacetophenone, the key is to understand the

influence of the three distinct substituent groups—hydroxyl (-OH), acetyl (-COCH₃), and ethoxy

(-OCH₂CH₃)—on the chemical shifts and coupling patterns of the aromatic protons and

carbons.

The intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen is a

critical feature. This interaction deshields the hydroxyl proton significantly, shifting it far

downfield, and influences the chemical shift of the adjacent aromatic proton.

Predicted ¹H NMR Spectral Data
The following table outlines the predicted proton NMR chemical shifts, multiplicities, and

assignments for 4'-Ethoxy-2'-hydroxyacetophenone, typically recorded in a solvent like

deuterochloroform (CDCl₃).
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~12.5 Singlet 1H -OH (2')

Strong

deshielding due

to intramolecular

H-bonding with

the carbonyl

oxygen.

~7.65 Doublet 1H H-6'

Ortho to the

electron-

withdrawing

carbonyl group,

causing a

downfield shift.

~6.45
Doublet of

doublets
1H H-5'

Ortho to the

electron-donating

ethoxy group

(shielding) and

meta to the

carbonyl group.

~6.40 Doublet 1H H-3'

Ortho to both

electron-donating

hydroxyl and

ethoxy groups,

resulting in

significant

shielding.

4.08 Quartet 2H -OCH₂CH₃

Methylene

protons adjacent

to an oxygen

atom and

coupled to the

methyl protons.
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2.55 Singlet 3H -COCH₃

Protons of the

acetyl methyl

group,

deshielded by

the adjacent

carbonyl.

1.42 Triplet 3H -OCH₂CH₃

Methyl protons of

the ethoxy group,

coupled to the

methylene

protons.

Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum provides insight into the electronic environment of each carbon

atom in the molecule.
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Chemical Shift (δ, ppm) Carbon Assignment Rationale

~203.0 C=O
Typical chemical shift for a

ketone carbonyl carbon.

~165.5 C-4'

Aromatic carbon attached to

the strongly electron-donating

ethoxy group.

~163.0 C-2'

Aromatic carbon bearing the

hydroxyl group, significantly

deshielded.

~133.0 C-6'
Aromatic carbon deshielded by

the adjacent carbonyl group.

~114.0 C-1'
Quaternary carbon ipso to the

acetyl group.

~107.5 C-5'

Aromatic methine carbon

shielded by the adjacent

ethoxy group.

~101.0 C-3'

Aromatic methine carbon

strongly shielded by two ortho

oxygen substituents.

63.8 -OCH₂CH₃
Methylene carbon of the

ethoxy group.

26.5 -COCH₃ Acetyl methyl carbon.

14.6 -OCH₂CH₃
Terminal methyl carbon of the

ethoxy group.

Experimental Protocol: NMR Spectroscopy
A self-validating protocol ensures reproducibility and accuracy. This workflow is standard for the

analysis of small organic molecules.

Sample Preparation:
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Accurately weigh approximately 10-20 mg of 4'-Ethoxy-2'-hydroxyacetophenone.

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup:

Use a 400 MHz (or higher) NMR spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity, referencing the TMS peak.

Data Acquisition:

Acquire the ¹H NMR spectrum with a sufficient number of scans (typically 8-16) to achieve

a good signal-to-noise ratio.

Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence (e.g.,

PENDANT or DEPT) to determine carbon types (CH, CH₂, CH₃). This typically requires a

larger number of scans.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum and perform baseline correction.

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C

spectrum by referencing the CDCl₃ solvent peak (δ ≈ 77.16 ppm)[1].

Integrate the peaks in the ¹H spectrum to determine proton ratios.

Workflow Diagram: NMR Analysis
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Caption: Workflow for NMR spectroscopic analysis.
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Section 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule. The spectrum arises from the absorption of infrared radiation, which excites

molecular vibrations.

Predicted IR Absorption Data
The key functional groups in 4'-Ethoxy-2'-hydroxyacetophenone—hydroxyl, carbonyl, ether,

and the aromatic ring—give rise to characteristic absorption bands.

Wavenumber
(cm⁻¹)

Vibration Type Intensity Functional Group

3200–2800 (Broad) O-H stretch Broad, Medium
Phenolic -OH (H-

bonded)

3080–3010 C-H stretch Medium Aromatic C-H

2980–2850 C-H stretch Medium
Aliphatic C-H (ethoxy,

methyl)

~1645 C=O stretch Strong
Ketone (conjugated &

H-bonded)

1600, 1580, 1480 C=C stretch Medium-Strong Aromatic ring

~1260 C-O stretch Strong Aryl-O (ether)

~1120 C-O stretch Strong Alkyl-O (ether)

~830 C-H bend Strong
Aromatic (out-of-

plane)

Causality Behind Experimental Choices: The position of the carbonyl (C=O) stretch is

particularly informative. In a simple aliphatic ketone, this band appears around 1715 cm⁻¹.

Conjugation with the aromatic ring typically lowers this frequency. The presence of the

intramolecular hydrogen bond in the 2'-hydroxy position further lowers the C=O stretching

frequency to a predicted value of ~1645 cm⁻¹, a key diagnostic feature for this structural

motif[2].
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Experimental Protocol: Attenuated Total Reflectance
(ATR) IR
Attenuated Total Reflectance (ATR) is a modern, field-proven technique that requires minimal

sample preparation.

Instrument Preparation:

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a

solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

Record a background spectrum of the clean, empty crystal. This is a critical self-validating

step, as the background is subtracted from the sample spectrum to remove atmospheric

(CO₂, H₂O) and instrument-related absorptions.

Sample Analysis:

Place a small amount of the solid 4'-Ethoxy-2'-hydroxyacetophenone sample directly onto

the ATR crystal.

Lower the press arm to ensure firm and even contact between the sample and the crystal.

Acquire the sample spectrum, co-adding multiple scans (e.g., 16 or 32) to improve the

signal-to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Label the significant peaks with their corresponding wavenumbers.

Workflow Diagram: IR Analysis
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Caption: Workflow for ATR-IR spectroscopic analysis.
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Section 3: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis,

valuable structural information. In Electron Ionization (EI) MS, the molecule is bombarded with

high-energy electrons, causing it to ionize and break apart into characteristic fragments.

Predicted Mass Spectrometry Data
The fragmentation pattern is a molecular fingerprint. The highest mass peak (if observed)

corresponds to the molecular ion (M⁺•).

m/z (mass/charge)
Predicted Relative
Intensity

Ion Identity
Fragmentation
Pathway

180 Medium [M]⁺• Molecular Ion

165 High [M - CH₃]⁺

Loss of the acetyl

methyl group (α-

cleavage)

152 Medium [M - C₂H₄]⁺•

McLafferty-type

rearrangement from

the ethoxy group

137 High [M - COCH₃]⁺
Loss of the entire

acetyl group

121 Medium [M - C₂H₅ - CO]⁺
Subsequent loss of

CO from a fragment

109 Medium [C₆H₅O₂]⁺

Fragment containing

the aromatic ring and

two oxygens

Expertise in Fragmentation: The most favorable cleavage in acetophenones is typically the α-

cleavage next to the carbonyl group. Therefore, the loss of the methyl radical (CH₃•, mass 15)

to give a stable acylium ion at m/z 165 is expected to be a major fragmentation pathway. The

loss of the entire acetyl group (mass 43) to yield a fragment at m/z 137 is also highly

probable[3].
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Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)
This protocol is standard for a gas chromatography-mass spectrometry (GC-MS) system, which

is ideal for analyzing volatile, thermally stable compounds like this one.

Sample Preparation:

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like

dichloromethane or ethyl acetate.

Instrument Setup (GC-MS):

Set the GC injector temperature (e.g., 250 °C) and a suitable column temperature program

to ensure volatilization and separation.

The MS ion source is typically maintained at a high temperature (e.g., 230 °C) and under a

high vacuum.

Set the electron energy to the standard 70 eV. This energy level is chosen because it

provides reproducible fragmentation patterns, enabling comparison with library spectra.

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

As the compound elutes from the GC column, it enters the MS ion source, where it is

ionized and fragmented.

The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-400) to detect

the ions.

Data Analysis:

Examine the mass spectrum corresponding to the GC peak of the compound.

Identify the molecular ion peak (M⁺•) to confirm the molecular weight.
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Analyze the major fragment peaks and propose fragmentation pathways consistent with

the known structure.

Workflow Diagram: Mass Spectrometry Analysis
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Caption: Workflow for GC-MS analysis.
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Section 4: Safety & Handling
As a prudent laboratory practice, 4'-Ethoxy-2'-hydroxyacetophenone should be handled with

care, assuming it shares hazards with similar aromatic ketones.

Hazard Classifications: Based on analogous compounds, it should be treated as an eye

irritant.[4]

Personal Protective Equipment (PPE): Always wear safety glasses with side shields,

chemical-resistant gloves (e.g., nitrile), and a lab coat.

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash

hands thoroughly after handling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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